molecular formula C10H9BrF3NO2 B14067377 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14067377
M. Wt: 312.08 g/mol
InChI Key: LQRSFVNASONVTB-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with an amino (-NH₂) group at position 3, a trifluoromethoxy (-OCF₃) group at position 5, and a 3-bromopropan-1-one moiety.

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO2/c11-2-1-9(16)6-3-7(15)5-8(4-6)17-10(12,13)14/h3-5H,1-2,15H2

InChI Key

LQRSFVNASONVTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)(F)F)C(=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the introduction of the trifluoromethoxy group and the amino group onto a phenyl ring, followed by the addition of a bromopropanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of these methods would depend on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromopropanone moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethoxy and amino groups.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering biochemical pathways, or modifying the activity of specific proteins. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
Molecular Formula C₁₀H₉BrF₃NO₂ (inferred) C₁₀H₉ClF₃NO₂
Molar Mass (g/mol) ~312.08 (calculated) 267.63
Halogen Substituent Bromine Chlorine
Ketone Position Carbon 1 Carbon 2
Functional Groups Amino, trifluoromethoxy, ketone Amino, trifluoromethoxy, ketone

Physicochemical Properties

  • Molecular Weight: The brominated compound’s higher molar mass (~312.08 vs. 267.63 g/mol) is attributed to bromine’s larger atomic mass (79.9 vs. 35.45 for Cl).
  • Ketone Position : The propan-1-one configuration places the ketone adjacent to the aromatic ring, which could reduce steric hindrance compared to the propan-2-one analog. This structural feature might influence solubility and intermolecular interactions.

Biological Activity

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a trifluoromethoxy group, and a bromopropanone moiety, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrF3NO2
  • Molecular Weight : 312.08 g/mol
  • Structural Features :
    • Amino group (-NH2) enhances hydrogen bonding capabilities.
    • Trifluoromethoxy group (-O-CF3) increases lipophilicity and membrane permeability.
    • Bromopropanone moiety contributes to its reactivity.

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways crucial in diseases such as cancer.
  • Receptor Binding : The amino and trifluoromethoxy groups facilitate binding to biological receptors, enhancing its pharmacological effects.
  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties.

Case Studies

  • Anticancer Activity : In a study evaluating the effects of the compound on breast cancer cell lines, it was found to significantly reduce cell viability at low concentrations. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
  • Metabolic Stability : Investigations into the metabolic stability of the compound revealed that it exhibits moderate stability in human liver microsomes, suggesting a favorable pharmacokinetic profile for therapeutic use.

Interaction Studies

The interaction studies indicate that the trifluoromethoxy group enhances hydrophobic interactions with target proteins, while the amino group facilitates hydrogen bonding. These interactions are critical for modulating enzyme activity and influencing biochemical pathways.

Data Tables

Study Type Findings
Anticancer ActivitySignificant reduction in cell viability in breast cancer lines (IC50 values reported)
Metabolic StabilityModerate stability observed; half-life in liver microsomes measured at approximately 12 minutes
Enzyme InhibitionInhibition of specific metabolic enzymes linked to cancer progression

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